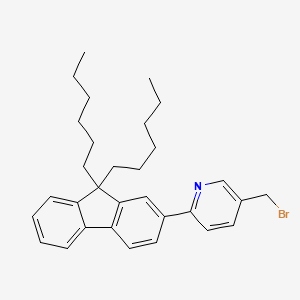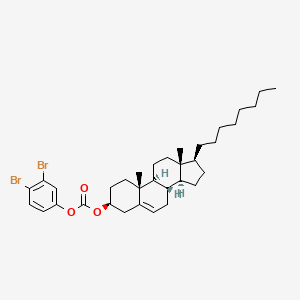
C34H48Br2O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C34H48Br2O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of bromine atoms, which often impart significant reactivity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C34H48Br2O3 typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, which can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of this compound.
化学反应分析
Types of Reactions
C34H48Br2O3: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atoms in can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
C34H48Br2O3: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.
Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism by which C34H48Br2O3 exerts its effects involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding or acting as leaving groups in substitution reactions. The pathways involved may include the activation of certain enzymes or the inhibition of specific biochemical processes.
相似化合物的比较
Similar Compounds
C34H48Cl2O3: A chlorinated analogue with similar reactivity but different physical properties.
C34H48I2O3: An iodinated analogue that exhibits distinct reactivity due to the larger atomic radius of iodine.
C34H48F2O3: A fluorinated analogue known for its increased stability and resistance to degradation.
Uniqueness
C34H48Br2O3: is unique due to the specific reactivity imparted by the bromine atoms. This reactivity makes it particularly valuable in synthetic chemistry and industrial applications where precise control over reaction pathways is required.
属性
分子式 |
C34H48Br2O3 |
|---|---|
分子量 |
664.5 g/mol |
IUPAC 名称 |
(3,4-dibromophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
InChI |
InChI=1S/C34H48Br2O3/c1-4-5-6-7-8-9-10-23-12-15-28-27-14-11-24-21-26(17-19-34(24,3)29(27)18-20-33(23,28)2)39-32(37)38-25-13-16-30(35)31(36)22-25/h11,13,16,22-23,26-29H,4-10,12,14-15,17-21H2,1-3H3/t23-,26-,27-,28-,29-,33+,34-/m0/s1 |
InChI 键 |
ZHFOXALTEOYOCL-UJBXECBASA-N |
手性 SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C |
规范 SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
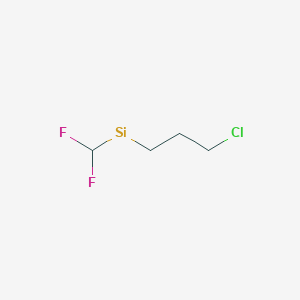
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
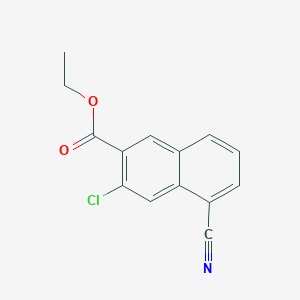
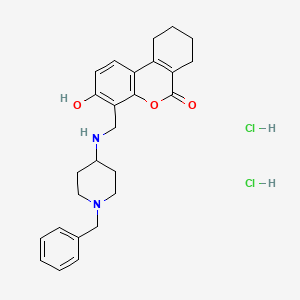
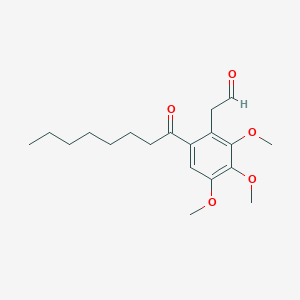

![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
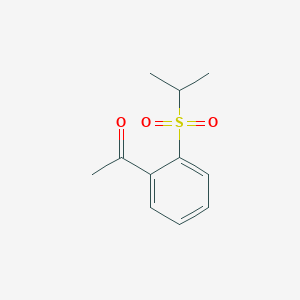
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
